molecular formula C18H16N2O4 B2617092 Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate CAS No. 923682-80-8

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate

Cat. No.: B2617092
CAS No.: 923682-80-8
M. Wt: 324.336
InChI Key: OBOHXNSGIMBVRN-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The nicotinamido group is then introduced through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .

Scientific Research Applications

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nicotinamido group may play a crucial role in its biological activity by interacting with enzymes and receptors. The benzofuran ring structure allows for binding to various biological targets, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate is unique due to the presence of the nicotinamido group, which imparts distinct biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

ethyl 3-methyl-6-(pyridine-3-carbonylamino)-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-3-23-18(22)16-11(2)14-7-6-13(9-15(14)24-16)20-17(21)12-5-4-8-19-10-12/h4-10H,3H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOHXNSGIMBVRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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